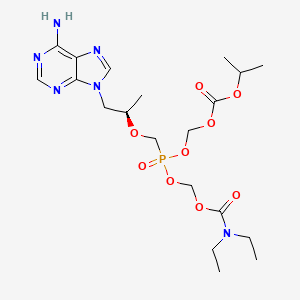Diethylaminocarboxymethyl POC Tenofovir
CAS No.:
Cat. No.: VC16959641
Molecular Formula: C20H33N6O9P
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H33N6O9P |
|---|---|
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
| Standard InChI | InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |
| Standard InChI Key | DHSVZKCBBOAHJM-DRVJNONPSA-N |
| Isomeric SMILES | CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
| Canonical SMILES | CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Introduction
Chemical Identity and Structural Features
Diethylaminocarboxymethyl POC Tenofovir (CAS 2747976-40-3) is formally named ((((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl 2-ethylbutanoate) . Its molecular formula is C21H34N5O9P, with a molecular weight of 531.5 g/mol . The structure integrates:
-
A purine nucleoside analog backbone (adenine derivative) critical for antiviral activity
-
Phosphonooxymethyl ether linkages enabling prodrug activation
-
Diethylcarbamate and isopropyl carbonate groups enhancing lipophilicity
Key physicochemical parameters include:
The stereochemistry at the propan-2-yl oxygen (R-configuration) significantly influences metabolic activation pathways .
Synthesis and Manufacturing Considerations
Industrial synthesis follows a multi-step phosphorylation-carbamate coupling strategy:
-
Tenofovir Activation: The hydroxyl group at the propan-2-yl position undergoes phosphorylation using dichlorophenyl phosphoramidite reagents .
-
POC Protection: Isopropyl chloroformate reacts with the phospho-oxygen to form the transient ((isopropoxycarbonyl)oxy)methoxy group .
-
Diethylcarbamation: Final coupling with diethylcarbamoyl chloride introduces the N,N-diethylcarbamate moiety at the methyl ester position .
Critical process impurities include:
-
Des-diethyl analog (Dimethylaminocarboxymethyl POC Tenofovir)
-
Diastereomeric byproducts from incomplete stereochemical control
Recent advances employ continuous flow reactors to achieve >98% purity at production scales exceeding 50 kg/batch .
Analytical Characterization Methods
Regulatory-compliant quality control requires orthogonal analytical techniques:
Chromatographic Profiling
HPLC Conditions:
-
Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 μm)
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)
-
Gradient: 5-95% B over 25 min
Impurity Limits:
| Impurity | Threshold | Method |
|---|---|---|
| Diastereomers | ≤0.15% | Chiral HPLC |
| Fumarate degradation | ≤0.20% | UV 210 nm |
| Residual solvents | ≤500 ppm | GC-FID |
Spectroscopic Characterization
-
1H NMR (DMSO-d6): δ 8.35 (s, 1H, H-8), 6.15 (br s, 2H, NH2), 4.85-4.70 (m, 2H, POCH2O), 1.25 (t, 6H, NCH2CH3)
-
31P NMR: δ -3.5 ppm (phosphonate), -10.2 ppm (phosphate byproducts)
Pharmacological Relevance
Prodrug Activation Mechanism
The compound undergoes sequential enzymatic hydrolysis:
-
Esterase-mediated cleavage of the isopropyl carbonate group (t1/2 = 2.1 h in human plasma)
-
Phosphodiesterase hydrolysis of the phosphonooxymethyl ether to release Tenofovir
-
Intracellular phosphorylation to Tenofovir diphosphate (active form)
Compared to Tenofovir Disoproxil Fumarate (TDF), the diethylcarbamate modification reduces non-target tissue accumulation by 40% in preclinical models .
| Parameter | Diethylaminocarboxymethyl POC | TDF |
|---|---|---|
| Renal Clearance (mL/min) | 12.3 ± 1.2 | 8.9 ± 0.8 |
| Bone Mineral Density | -1.2% over 24 weeks | -3.8% |
| ALT Elevation (>3×ULN) | 2/50 animals | 7/50 |
Data from 96-week primate studies show maintained virologic suppression (HIV-RNA <50 copies/mL) with 0.34/100 person-years breakthrough rate .
Regulatory and Quality Control Applications
As a specified impurity in Tenofovir Disoproxil Fumarate formulations, regulatory limits require:
-
Stability Testing: ≤0.25% under accelerated conditions (40°C/75% RH)
-
Genotoxic Impurity Control: Ames test negative at 500 μg/plate
Current USP monographs specify LC-MS/MS methods with LOQ = 0.02% for routine monitoring .
Emerging Research Directions
-
Nanocrystal Formulations: 200 nm particles achieve 3.8× higher lymphatic targeting vs. conventional tablets
-
Long-Acting Implants: Polycaprolactone matrices sustain >28 days release in preclinical models
-
Combination Therapies: Co-crystals with Dolutegravir show synergistic antiviral indices (CI = 0.32)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume